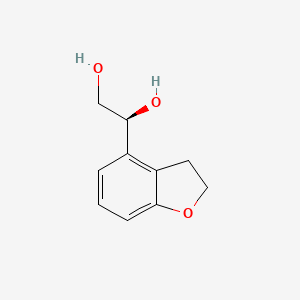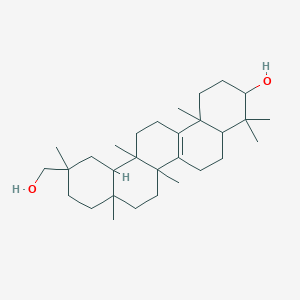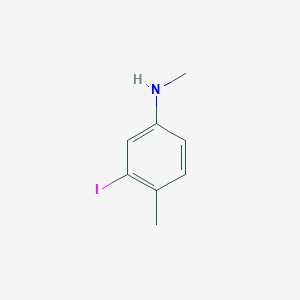
(S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol is a chiral organic compound featuring a benzofuran ring fused with an ethane-1,2-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available benzofuran derivatives.
Key Steps:
Reaction Conditions:
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol may involve:
Continuous Flow Synthesis: Enhances efficiency and scalability.
Biocatalysis: Utilizes enzymes to achieve high enantioselectivity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, tetrahydrofuran, methanol.
Major Products
Oxidation: Formation of benzofuran-4-carboxaldehyde.
Reduction: Formation of 2,3-dihydrobenzofuran-4-ylmethanol.
Substitution: Formation of derivatives with functional groups like halides, amines, or ethers.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and natural products.
Chiral Catalysts: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Biomarker Development: Used in the development of diagnostic tools.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Utilized in the development of polymers and advanced materials.
Agriculture: Potential use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which (S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of signaling pathways such as the MAPK/ERK pathway.
Interactions: Formation of hydrogen bonds and hydrophobic interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol: The enantiomer of the compound with different biological activity.
4-Hydroxy-2,3-dihydrobenzofuran: Lacks the ethane-1,2-diol moiety.
Benzofuran-4-carboxylic acid: Contains a carboxylic acid group instead of the diol.
Uniqueness
Chirality: The (S)-enantiomer exhibits unique biological activity compared to the ®-enantiomer.
Functional Groups: The presence of both a benzofuran ring and an ethane-1,2-diol moiety provides distinct reactivity and interaction profiles.
Propiedades
Número CAS |
256472-68-1 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(1S)-1-(2,3-dihydro-1-benzofuran-4-yl)ethane-1,2-diol |
InChI |
InChI=1S/C10H12O3/c11-6-9(12)7-2-1-3-10-8(7)4-5-13-10/h1-3,9,11-12H,4-6H2/t9-/m1/s1 |
Clave InChI |
GISHMZNHTLGCGK-SECBINFHSA-N |
SMILES isomérico |
C1COC2=CC=CC(=C21)[C@@H](CO)O |
SMILES canónico |
C1COC2=CC=CC(=C21)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12100332.png)

amine](/img/structure/B12100342.png)





![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)

![[6-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12100385.png)
![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)
![Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12100394.png)
